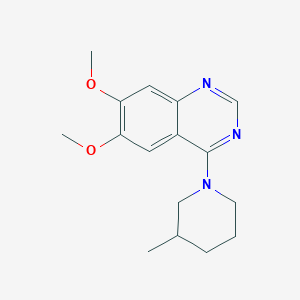![molecular formula C15H17FN4O B6445216 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640822-37-1](/img/structure/B6445216.png)
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is an organic compound that is used in scientific research as a tool to study the molecular mechanisms of action of various compounds. It has a wide range of applications, including in the field of drug discovery and development, as well as in the study of biochemical and physiological processes. In
Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
FPMINT has been identified as a novel inhibitor of ENTs. These transporters play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, FPMINT exhibits greater selectivity for ENT2 over ENT1 . Further studies have explored analogues of FPMINT to understand their structure-activity relationship.
Neuropharmacological Potential
Given the neuropharmacological potential of piperazine derivatives, FPMINT could be investigated for therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s. Researchers may explore its effects on specific neurotransmitter systems.
CB1 Inverse Agonists
FPMINT analogues offer opportunities for developing novel CB1 inverse agonists. By optimizing molecular properties, such as polar surface area and hydrophilicity, researchers aim to reduce central activity observed with existing compounds like SR141716A .
Urease Inhibition
Synthesized benzimidazole derivatives, including FPMINT, have shown promise as urease inhibitors. These compounds could be effective in inhibiting urease activity, which is relevant in various contexts, including antimicrobial research .
Crystal and Molecular Structure Studies
Researchers have determined the crystal and molecular structure of 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole (a related compound). Computational methods, including density functional calculations, provide insights into the ground-state geometry of such compounds .
Mechanism of Action
Target of Action
The primary target of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, and it has been demonstrated to be a novel inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound binds to the receptor and inhibits its function, leading to changes in the cellular uptake of nucleosides .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. This can impact nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context and the types of nucleosides being transported.
Pharmacokinetics
The compound’s interaction with ents suggests it is capable of entering cells and exerting its effects .
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of nucleosides . This can have various molecular and cellular effects, depending on the specific role of nucleosides in a given cell type.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKLALBNDKFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445187.png)

![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445196.png)
![3-{[1-(cyclobutylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6445199.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445207.png)
![4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6445209.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6445218.png)